1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol .
Scientific Research Applications
7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-5-OXO-N-(2-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-hydroxy-N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-12-6-2-3-10-15(12)21-19(24)16-18(23)14-9-4-7-13-8-5-11-22(17(13)14)20(16)25/h2-4,6-7,9-10,23H,5,8,11H2,1H3,(H,21,24) |
InChI Key |
XIHJBWCLSAXVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.